molecular formula C23H28N4O5S B2970285 N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-79-4

N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2970285
CAS No.: 887196-79-4
M. Wt: 472.56
InChI Key: YPKHLUVSZKRPFV-UHFFFAOYSA-N
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Description

N-(2-((4-Acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. The compound also contains a 4-acetylphenyl group linked via an amide bond to a glycinamide backbone.

Properties

IUPAC Name

N-[2-(4-acetylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-17-4-10-21(11-5-17)33(31,32)27(23(30)26-14-12-25(3)13-15-26)16-22(29)24-20-8-6-19(7-9-20)18(2)28/h4-11H,12-16H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKHLUVSZKRPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic derivative that incorporates a piperazine moiety, which has been extensively studied for its biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S. The structure features a piperazine ring, an acetylphenyl group, and a tosyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing piperazine rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated significant activity against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain piperazine compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in animal models

Case Studies and Research Findings

  • Anticancer Studies :
    • A study involving the modification of piperazine derivatives highlighted that certain structural modifications significantly enhance anticancer activity. For instance, compounds with specific substituents on the piperazine ring showed IC50 values in the low micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF-7) .
    • Another investigation focused on telomerase inhibition by piperazine derivatives, revealing that these compounds could effectively reduce telomerase activity in various cancer cell lines, thereby limiting their proliferative capacity .
  • Antimicrobial Research :
    • Research has indicated that piperazine-based compounds possess antimicrobial properties. A derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that certain piperazine derivatives could reduce inflammation markers in animal models of arthritis. These compounds were shown to inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings include:

  • Piperazine Ring : Essential for biological activity; modifications to this ring can enhance or diminish activity.
  • Substituents on Aromatic Rings : The presence and position of substituents on the aromatic rings significantly affect the potency against targeted biological pathways.

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Piperazine Ring PresenceEssential for anticancer and antimicrobial activity
Acetyl Group PositionInfluences binding affinity to target proteins
Tosyl GroupEnhances solubility and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Substituents Molecular Weight Structural Features Reported Activity (from Evidence)
Target Compound 4-Acetylphenyl, Tosyl, Methyl-piperazine Not reported Acetyl (electron-withdrawing), tosyl (sulfonyl group), methyl-piperazine No direct data; inferred potential for enzyme/receptor interaction due to functional groups
N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide 4-Ethylphenyl, Tosyl, Methyl-piperazine 458.6 Ethyl (electron-donating) vs. acetyl; similar piperazine backbone No activity data; ethyl group may enhance lipophilicity compared to acetyl
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide 3-Fluorophenyl, Phenylpiperazine Not reported Fluorine (electron-withdrawing), phenylpiperazine Fluorine may improve metabolic stability and binding affinity to hydrophobic pockets
N-{1-[(3-Acetamidophenyl)amino]-1-oxo-2-propanyl}-4-(4-chlorophenyl)piperazine-1-carboxamide 3-Acetamidophenyl, 4-Chlorophenyl Not reported Chlorine (lipophilic), acetamido group Chlorine enhances membrane permeability; acetamido group may influence hydrogen bonding
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide 4-Chlorophenyl, Furan-methyl 376.8 Furan (polar oxygen atom), chlorophenyl Furan may improve solubility; chlorophenyl contributes to aromatic interactions

Pharmacological and Physicochemical Implications

  • Acetyl vs. However, ethyl may improve bioavailability due to greater lipophilicity .
  • Tosyl Group : The tosyl moiety in the target compound and could reduce metabolic degradation by sterically shielding the adjacent amide bond .
  • Piperazine Substitution : Methyl-piperazine (target compound) vs. phenylpiperazine () alters conformational flexibility and binding pocket compatibility. Phenylpiperazine may enhance π-π stacking but reduce solubility .

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